2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene

Epoxide chemistry Monoterpene oxidation Structure-reactivity relationships

2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene (CAS 4584-23-0), commonly referred to as terpinolene oxide or 4,8-terpinolene epoxide, is a p-menthane monoterpenoid featuring a tetrasubstituted spiro-epoxide architecture. Unlike the more common trisubstituted epoxides derived from limonene or α-pinene, the exocyclic 4,8-double bond epoxidation of terpinolene yields a spiro[2.5]oxirane ring system that is achiral yet sterically congested, imparting distinct reactivity profiles in rearrangement and ring-opening chemistries.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 4584-23-0
Cat. No. B8721459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene
CAS4584-23-0
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1=CCC2(CC1)C(O2)(C)C
InChIInChI=1S/C10H16O/c1-8-4-6-10(7-5-8)9(2,3)11-10/h4H,5-7H2,1-3H3
InChIKeyRTLTXXDTPFWZLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene (Terpinolene Oxide) – Structural Class and Procurement-Relevant Characteristics


2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene (CAS 4584-23-0), commonly referred to as terpinolene oxide or 4,8-terpinolene epoxide, is a p-menthane monoterpenoid featuring a tetrasubstituted spiro-epoxide architecture [1]. Unlike the more common trisubstituted epoxides derived from limonene or α-pinene, the exocyclic 4,8-double bond epoxidation of terpinolene yields a spiro[2.5]oxirane ring system that is achiral yet sterically congested, imparting distinct reactivity profiles in rearrangement and ring-opening chemistries [2]. It serves as a critical intermediate in the synthesis of high-value aroma chemicals such as terpinen-4-ol and karahanaenone, and has been isolated from natural sources including cumin and Zanthoxylum piperitum [3].

Structural class Tetrasubstituted spiro-epoxide with distinct rearrangement chemistry
Key intermediate For terpinen-4-ol, karahanaenone, p-cymenol and cineol derivatives
Natural occurrence Isolated from cumin and Zanthoxylum piperitum essential oils

Why Terpinolene Oxide Cannot Be Simply Substituted with Limonene Oxide or Other Monoterpene Epoxides


Generic substitution of terpinolene oxide with structurally related monoterpene epoxides (e.g., limonene 1,2-oxide, α-pinene oxide) is chemically invalid due to fundamental differences in epoxide substitution pattern and skeletal architecture. Terpinolene oxide is a tetrasubstituted spiro-epoxide, whereas limonene oxide is a trisubstituted endocyclic epoxide [1]. This distinction governs chemoselectivity in downstream transformations: under acid catalysis, terpinolene oxide undergoes spiro-to-fused ring enlargement to yield karahanaenone (82% isolated yield over montmorillonite K-10), while limonene oxide follows a Meinwald rearrangement pathway to dihydrocarvone [2]. In base-catalyzed rearrangements, terpinolene oxide exclusively produces p-cymenol, a product not accessible from limonene oxide [3]. Procurement of an incorrect epoxide analog would therefore lead to divergent product streams, rendering the synthetic route invalid for target molecule synthesis.

Epoxide architecture mismatch
Tetrasubstituted spiro-epoxide vs trisubstituted endocyclic epoxides may direct divergent rearrangement pathways
Product stream divergence
Acid catalysis yields karahanaenone (spiro-to-fused); base gives p-cymenol. Limonene oxide instead forms dihydrocarvone

Quantitative Differentiation Evidence for 2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene


Tetrasubstituted Spiro-Epoxide Architecture vs. Trisubstituted Epoxides – Structural Class Distinction

Terpinolene oxide is explicitly classified as a tetrasubstituted alkene epoxide, bearing a spiro[2.5]oxirane ring where the epoxide carbon is fully substituted with two methyl groups and is spiro-fused to a cyclohexene ring. In contrast, the closest industrial monoterpene epoxide analogs—limonene 1,2-oxide (CAS 1195-92-2) and α-pinene oxide (CAS 1686-14-2)—are trisubstituted epoxides lacking the spiro junction [1]. The tetrasubstituted nature of terpinolene oxide necessitates tailored epoxidation processes using performic or peracetic acid generated in situ with buffering agents, as described in dedicated patent filings distinct from general trisubstituted epoxide methods [2]. This structural parameter directly determines the catalyst and conditions required for ring-opening and rearrangement reactions.

Epoxide Architecture
Class-level inference
Target: Tetrasubstituted spiro-epoxide vs Limonene oxide: trisubstituted endocyclic
Defines exclusive spiro-to-fused ring enlargement pathway
Qualitative structural class distinction; no head-to-head reactivity ratio
Epoxide chemistry Monoterpene oxidation Structure-reactivity relationships

Epoxidation Yield Benchmarking: 97% Isolated Yield at 50 g Scale vs. Prior Art

A 2022 study demonstrated that terpinolene epoxide could be obtained as a clear liquid in 97% isolated yield at 50 g scale using peracetic acid, requiring only simple water washings and no distillation [1]. At 114 g scale, complete conversion with 89% selectivity was achieved across two independent laboratories (ITQ and IFF). By comparison, the patent literature reports yields of 80.5–81.5% using hexachloroacetone/H₂O₂ in toluene or in the absence of chlorinated solvents [2]. The solid-catalyzed H₂O₂/alumina method delivered 84% yield, providing a halogen-free alternative with moderate yield trade-off [1]. This establishes 97% as the current benchmark yield for this specific epoxide, relevant for evaluating supplier synthesis capability.

Epoxidation Yield
Cross-study comparable
97%
Reported benchmark isolated yield at 50 g scale
+15.5 pp over patented hexachloroacetone method; water wash workup
Process chemistry Epoxidation efficiency Scalable synthesis

Regioselective Rearrangement to Karahanaenone: 82% Isolated Yield via Heterogeneous Catalysis

Isomerization of terpinolene oxide over montmorillonite K-10 catalyst proceeds with high selectivity to karahanaenone (2,2,5-trimethylcyclohept-4-en-1-one) in 82% isolated yield via a spiro-to-fused ring enlargement mechanism [1]. This transformation exploits the unique spiro-epoxide architecture of terpinolene oxide. The analogous reaction is not accessible from limonene oxide, which instead undergoes Meinwald rearrangement to dihydrocarvone under similar Lewis acid conditions [2]. The chemoenzymatic resolution of karahanaenol derived from this product further underscores the value of the terpinolene oxide starting material for accessing enantiopure fragrance compounds [3].

Karahanaenone Yield
Class-level inference
82%
Spiro-to-fused ring enlargement selectivity
Montmorillonite K-10, room temperature; product not accessible from limonene oxide
Spiro-epoxide rearrangement Karahanaenone synthesis Heterogeneous catalysis

Base-Catalyzed Rearrangement Exclusivity to p-Cymenol

Terpinolene oxide undergoes base-catalyzed rearrangement with KOtBu in DMSO to give p-cymenol in high yields [1]. This transformation is specific to the tetrasubstituted spiro-epoxide structure and is not observed for limonene oxide or α-pinene oxide under analogous conditions. While the original communication does not provide a direct head-to-head yield comparison with other epoxides, the product outcome itself (p-cymenol) is a distinct aromatic monoterpenoid of commercial value not accessible from the rearrangement of common trisubstituted epoxide analogs [2].

Base Rearrangement
Class-level inference
p-Cymenol (high yield) vs No p-cymenol from limonene/α-pinene oxide
Exclusive base-catalyzed product pathway
KOtBu/DMSO; exact yield not numerically specified
Base-catalyzed epoxide rearrangement p-Cymenol synthesis Spiro-epoxide reactivity

Procurement-Relevant Application Scenarios for 2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene


Isomer-Free Terpinen-4-ol Synthesis via Epoxide Isomerization-Hydrogenation

Terpinolene oxide serves as the key intermediate in a solid-catalyzed, three-step sequence producing isomer-free terpinen-4-ol in >60% overall yield. The spiro-epoxide undergoes selective isomerization over nanotitania followed by hydrogenolysis over Pd/C, yielding terpinen-4-ol devoid of the contaminating isomers that plague acid-catalyzed limonene hydration routes (which give terpinen-4-ol in yields as low as 2.7% with complex isomeric mixtures) [1]. This application leverages the exclusive isomerization chemistry of the tetrasubstituted spiro-epoxide, which cannot be replicated using limonene oxide. For procurement in fragrance and agrochemical manufacturing, terpinolene oxide enables access to high-purity terpinen-4-ol without the costly distillation required to separate positional isomers generated by alternative synthetic routes.

Karahanaenone and Karahanaenol Production for Fine Fragrance and Pest-Control Agents

The montmorillonite K-10 catalyzed isomerization of terpinolene oxide yields karahanaenone in 82% isolated yield, providing direct access to this cycloheptenone scaffold used in cosmetics, perfumery, and pest-control formulations [2]. Subsequent chemoenzymatic resolution via Pseudomonas cepacia lipase enables production of enantiopure (R)- and (S)-karahanaenol, each possessing distinct organoleptic properties [3]. No alternative monoterpene epoxide starting material can deliver this product via a single-step isomerization. Procurement of terpinolene oxide is therefore mandatory for any synthetic program targeting karahanaenone or its derivatives.

Bioconversion to p-Menth-1-en-4,8-diol Using Fungal Whole-Cell Systems

Terpinolene oxide undergoes stereoselective bioconversion by Penicillium digitatum and Beauveria sulfurescens to yield p-menth-1-en-4,8-diol, with the ratio of diastereoisomers determined [4]. This diol product is a valuable chiral building block for further synthetic elaboration. The bioconversion selectivity is tied to the specific spiro-epoxide geometry of terpinolene oxide; limonene oxide and other epoxides follow different metabolic pathways in the same organisms. For researchers investigating biocatalytic routes to p-menthane diols, sourcing authentic terpinolene oxide is essential for reproducible results.

Photochemical Synthesis of 1,4-Cineol Derivatives

The photochemical rearrangement of terpinolene oxide provides a reported first-time synthesis of 8,9-dehydro-1,4-cineol, which upon reduction yields 1,4-cineol—a cyclic ether with established fragrance and potential biofuel applications [5]. This photochemical pathway exploits the unique spiro-epoxide chromophore and is not accessible from other monoterpene epoxides. For industrial research groups exploring photochemical routes to cineol derivatives, terpinolene oxide represents an irreplaceable starting material.

Application
Selection Property
Validation Focus
Isomer-free terpinen-4-ol synthesis
Spiro-epoxide isomerization selectivity
Isomer-free product purity
Karahanaenone production
Spiro-to-fused ring enlargement
Regioselective rearrangement yield
p-Menthane diol bioconversion
Spiro-epoxide geometry for biocatalysis
Diastereoisomer ratio determination
1,4-Cineol derivative photochemical synthesis
Spiro-epoxide photochemical reactivity
Photorearrangement product identity
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